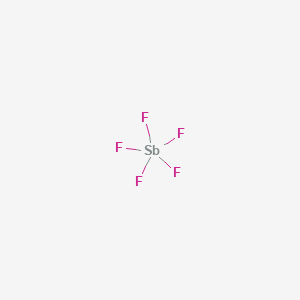

五氟化锑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals.

科学研究应用

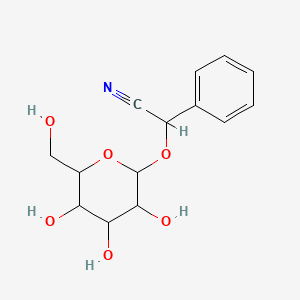

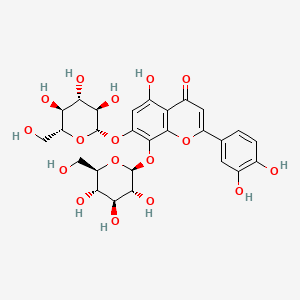

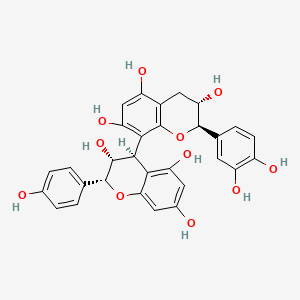

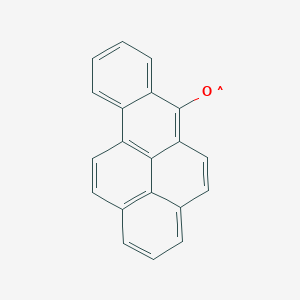

有机化合物的氟化

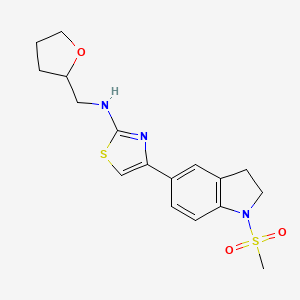

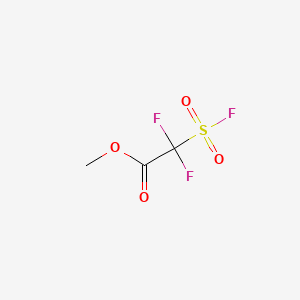

五氟化锑主要用于有机化合物的氟化 {svg_1}. 它是一种强路易斯酸,可以与有机化合物反应,使其成为该过程的关键参与者 {svg_2}.

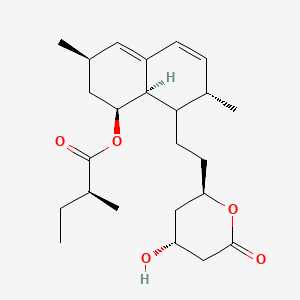

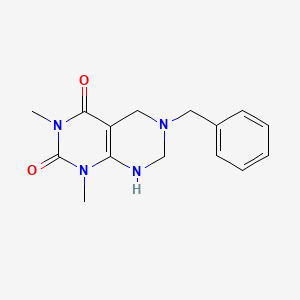

超酸的产生

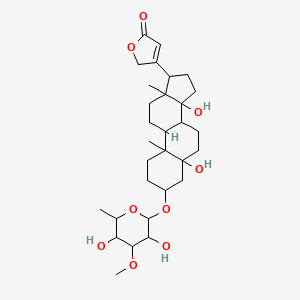

五氟化锑用于超酸的产生 {svg_3}. 当与氟磺酸 (HSO3F) 结合时,它会形成一种称为“魔酸”的混合物,这是一种超酸 {svg_4}. 这种混合物能够质子化并溶解几乎所有有机化合物 {svg_5}.

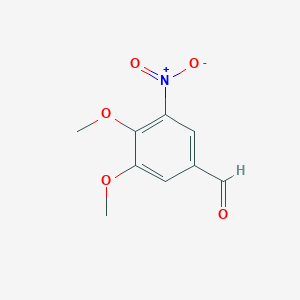

催化

五氟化锑在各种工业过程中用作催化剂 {svg_6}. 它能够质子化并溶解几乎所有有机化合物,使其成为这些过程中宝贵的催化剂 {svg_7}.

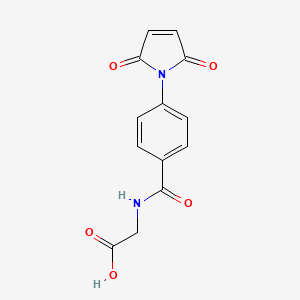

氢氟化

该化合物也用于氢氟化,这是一种涉及将氢氟酸添加到化合物中的过程 {svg_8}.

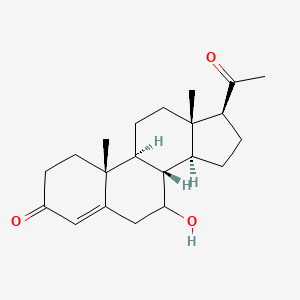

碳正离子的研究

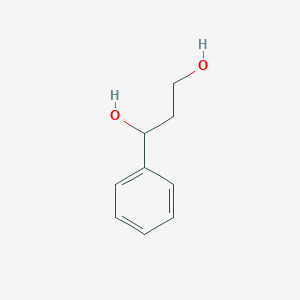

五氟化锑已被用于碳正离子的研究 {svg_9}. 在 1960 年代,化学家使用 HSO3F 和 SbF5 的混合物从有机化合物中提取氢化物基团,导致形成稳定的叔丁基阳离子 {svg_10}.

氟的生产

五氟化锑被用于第一个使用氟化物制备氟的反应 {svg_11}. 这突出了它在化学研究史上的重要性及其在氟生产领域中持续的相关性 {svg_12}.

相关液体研究

五氟化锑在环境条件下是一种强缔合液体 {svg_13}. 它一直是从头算分子动力学研究的主题,以研究其结构 {svg_14}.

金属生产

作用机制

Target of Action

Antimony pentafluoride (SbF5) is a strong Lewis acid . It is known for its ability to react with almost all known compounds . Its primary targets are organic compounds, which it can protonate and dissolve .

Mode of Action

Antimony pentafluoride interacts with its targets by acting as a strong Lewis acid . It can protonate and dissolve almost all organic compounds . This strong Lewis acid is notable for its ability to react violently with water, attack the skin and eyes, and corrode metals .

Biochemical Pathways

It is known that sbf5 can oxidize oxygen in the presence of fluorine . It can also make very strong acids when mixed with hydrogen fluoride .

Pharmacokinetics

It is known that sbf5 is extremely toxic, corrosive, and hazardous to health . It releases hydrofluoric acid upon contact with water and biological tissues .

Result of Action

The result of antimony pentafluoride’s action is the formation of strong acids when mixed with hydrogen fluoride . It can also cause severe burns upon contact with eyes or skin . It is extremely toxic and can be lethal .

Action Environment

Antimony pentafluoride is reactive in various environments. It reacts violently with water to form poisonous hydrogen fluoride fumes . If confined and wet, it can cause an explosion . It may cause fire in contact with combustible material . It is also known to be highly reactive in air, forming small amounts of hydrogen fluoride . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.

属性

| { "Design of the Synthesis Pathway": "Antimony pentafluoride can be synthesized by reacting antimony trifluoride with fluorine gas in the presence of a catalyst.", "Starting Materials": ["Antimony trifluoride", "Fluorine gas"], "Reaction": [ "Step 1: Antimony trifluoride is placed in a reaction vessel.", "Step 2: Fluorine gas is introduced into the reaction vessel in the presence of a catalyst such as iron or nickel.", "Step 3: The reaction mixture is heated to a temperature of around 200-300°C and allowed to react for several hours.", "Step 4: Antimony pentafluoride is formed as a white solid and can be collected by filtration or sublimation." ] } | |

CAS 编号 |

7783-70-2 |

分子式 |

F5Sb |

分子量 |

216.752 g/mol |

IUPAC 名称 |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

InChI 键 |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

规范 SMILES |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

沸点 |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

颜色/形态 |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

密度 |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

熔点 |

47 °F (EPA, 1998) 8.3 °C |

| 7783-70-2 | |

物理描述 |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

同义词 |

antimony pentafluoride SbF5 cpd |

蒸汽压力 |

Vapor pressure, kPa at 25 °C: 1.33 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。